![molecular formula C29H27N3OS B2601651 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-26-5](/img/structure/B2601651.png)
2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,2-d]pyrimidin-4-one core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidinone ring. This core is substituted at various positions with phenyl, m-tolyl, and isopropylbenzyl groups, as well as a thioether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. It would likely exhibit aromaticity due to the presence of the pyrrolopyrimidinone core and the phenyl and m-tolyl substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich nature of the pyrrolopyrimidinone core and the presence of the thioether linkage. It could potentially undergo electrophilic aromatic substitution reactions, and the thioether could be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of multiple aromatic rings might make it relatively non-polar .Applications De Recherche Scientifique
Nonlinear Optical Applications
Thiopyrimidine derivatives, including compounds structurally related to the specified chemical, have shown promising applications in nonlinear optics (NLO). A study by Hussain et al. (2020) explored the NLO properties of phenyl pyrimidine derivatives through density functional theory (DFT) and time-dependent DFT analyses. Their findings revealed that these compounds exhibit considerable NLO character, making them suitable for optoelectronic high-technology applications. This suggests the potential of the specified compound in NLO applications due to its structural similarity to the studied derivatives (Hussain et al., 2020).
Antitumor and Antifolate Activity
Another area of research interest is the antitumor and antifolate activity of pyrrolo[2,3-d]pyrimidine derivatives. Gangjee et al. (2007) synthesized classical and nonclassical analogues of these compounds as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Their classical compound showed excellent inhibition of human DHFR and significant antitumor activity, indicating the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives, including compounds with a similar structure to the one , in cancer treatment (Gangjee et al., 2007).
Antibacterial Activity
Pyrimidine derivatives have also been explored for their antibacterial properties. For instance, Bedi et al. (2003) synthesized a novel class of antibacterial agents, including 2-phenyl-1-p-tolyl-4-thiomethyl-1,3-diazabuta-1,3-dienes, which showed significant antibacterial activity. This underscores the potential antibacterial applications of thiopyrimidine derivatives, suggesting that the specified chemical compound could also possess similar antibacterial properties (Bedi et al., 2003).
Propriétés
IUPAC Name |
3-(3-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3OS/c1-19(2)22-14-12-21(13-15-22)18-34-29-31-26-25(23-9-5-4-6-10-23)17-30-27(26)28(33)32(29)24-11-7-8-20(3)16-24/h4-17,19,30H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCBOKOKQBFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
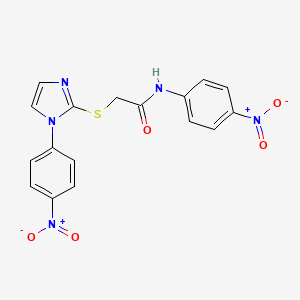
![N-[4-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2601572.png)
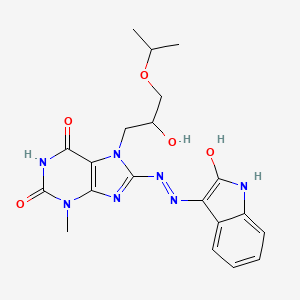
![1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE](/img/structure/B2601574.png)
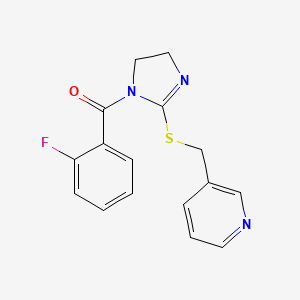
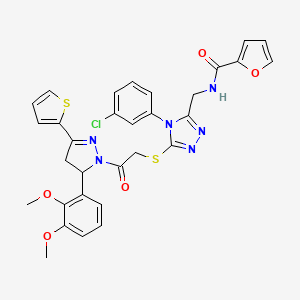
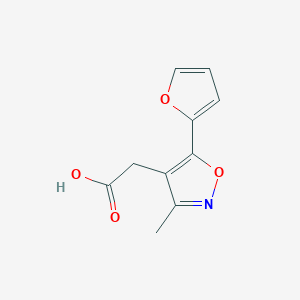


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)
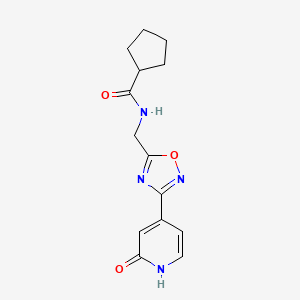
![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)
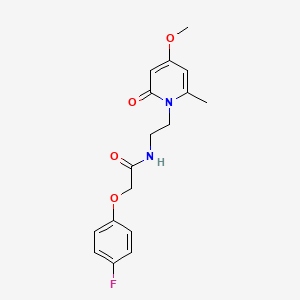
![1-[2-(adamantan-1-yl)acetyl]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B2601589.png)
